molecular formula C18H20FN3O B11687867 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide

Cat. No.: B11687867
M. Wt: 313.4 g/mol
InChI Key: ZWJZPXAOAGELNJ-DEDYPNTBSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group, a fluorobenzohydrazide moiety, and a methylene bridge connecting these groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 4-fluorobenzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-fluorobenzohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-chlorobenzohydrazide

Uniqueness

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which imparts specific chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H20FN3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C18H20FN3O/c1-3-22(4-2)17-11-5-14(6-12-17)13-20-21-18(23)15-7-9-16(19)10-8-15/h5-13H,3-4H2,1-2H3,(H,21,23)/b20-13+

InChI Key

ZWJZPXAOAGELNJ-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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